![molecular formula C14H15N3O4S B6423208 Ethyl4-[2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamido]benzoate CAS No. 6148-38-5](/img/structure/B6423208.png)
Ethyl4-[2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamido]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-[2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamido]benzoate (C12H10N2O4S) is a novel compound that has recently been developed for use in a variety of scientific research applications. This compound has been found to have a wide range of biochemical and physiological effects, making it an attractive option for laboratory experiments. It has also been shown to possess a number of advantages and limitations, which are discussed in detail below.
科学的研究の応用
Ethyl 4-[2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamido]benzoate has been used in a variety of scientific research applications, including as a potential therapeutic agent for the treatment of various diseases, such as cancer and HIV/AIDS. It has also been studied as a potential anti-inflammatory agent and as a potential inhibitor of protein kinases. Additionally, this compound has been used in the development of novel drug delivery systems and as a potential target for drug discovery.
作用機序
The mechanism of action of ethyl 4-[2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamido]benzoate is not yet fully understood. However, it is believed to act as a competitive inhibitor of a variety of protein kinases, including cyclin-dependent kinases (CDKs), mitogen-activated protein kinases (MAPKs), and protein kinase C (PKC). It has also been suggested that this compound may act as an agonist of certain G-protein coupled receptors (GPCRs).
Biochemical and Physiological Effects
Ethyl 4-[2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamido]benzoate has been shown to possess a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of a variety of cancer cell lines, as well as induce apoptosis in certain cell types. Additionally, this compound has been shown to possess anti-inflammatory and antioxidant properties, as well as inhibit the production of pro-inflammatory mediators. Furthermore, this compound has been found to possess anti-viral activity against HIV-1 and other viruses.
実験室実験の利点と制限
Ethyl 4-[2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamido]benzoate has a number of advantages and limitations for laboratory experiments. One of the primary advantages of this compound is its relative stability, which makes it suitable for use in a wide variety of laboratory experiments. Additionally, this compound has been found to be non-toxic, making it safe for use in in vitro and in vivo studies. However, this compound has a relatively short half-life, which limits its utility in certain types of experiments. Additionally, this compound is not commercially available, making it difficult to obtain in large quantities.
将来の方向性
Given the promising results of initial studies, there are a number of potential future directions for research on ethyl 4-[2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamido]benzoate. These include further studies on its mechanism of action, its potential therapeutic applications, and its potential as a target for drug discovery. Additionally, further research is needed to develop a more efficient synthesis method and to improve the stability of the compound. Finally, further studies are needed to determine the long-term safety and efficacy of this compound.
合成法
Ethyl 4-[2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamido]benzoate can be synthesized using a two-step process. The first step involves the reaction of ethyl 4-aminobenzoate with thiourea, which produces ethyl 4-[2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamido]benzoate. The second step involves the reaction of ethyl 4-[2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamido]benzoate with acetic anhydride, which produces the final product.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 4-[2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamido]benzoate involves the reaction of 2-amino-4-oxo-1,3-thiazolidine-5-carboxylic acid with ethyl 4-bromoacetoacetate, followed by the reaction of the resulting product with 4-aminobenzoic acid. The final step involves the esterification of the resulting product with ethanol and hydrochloric acid.", "Starting Materials": [ "2-amino-4-oxo-1,3-thiazolidine-5-carboxylic acid", "ethyl 4-bromoacetoacetate", "4-aminobenzoic acid", "ethanol", "hydrochloric acid" ], "Reaction": [ "Step 1: Reaction of 2-amino-4-oxo-1,3-thiazolidine-5-carboxylic acid with ethyl 4-bromoacetoacetate in the presence of a base such as potassium carbonate to yield ethyl 2-(2-bromoacetyl)thiazolidine-4-carboxylate.", "Step 2: Reaction of ethyl 2-(2-bromoacetyl)thiazolidine-4-carboxylate with 4-aminobenzoic acid in the presence of a base such as sodium hydride to yield ethyl 4-[2-(2-amino-4-oxo-1,3-thiazolidin-5-yl)acetamido]benzoate.", "Step 3: Esterification of ethyl 4-[2-(2-amino-4-oxo-1,3-thiazolidin-5-yl)acetamido]benzoate with ethanol and hydrochloric acid in the presence of a catalyst such as sulfuric acid to yield ethyl 4-[2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamido]benzoate." ] } | |
CAS番号 |
6148-38-5 |
分子式 |
C14H15N3O4S |
分子量 |
321.35 g/mol |
IUPAC名 |
ethyl 4-[[2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C14H15N3O4S/c1-2-21-13(20)8-3-5-9(6-4-8)16-11(18)7-10-12(19)17-14(15)22-10/h3-6,10H,2,7H2,1H3,(H,16,18)(H2,15,17,19) |
InChIキー |
SKMDQOQHCZFMCW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N=C(S2)N |
正規SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=N)S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-chloro-3-methylphenoxy)methyl]-5-methoxy-1H-1,3-benzodiazole](/img/structure/B6423125.png)
![N-(3-chloro-4-methylphenyl)-2-{5-methoxy-4-oxo-2-[(piperidin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6423138.png)
![N-(3,5-dimethylphenyl)-6-(4-ethylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6423139.png)
![N-(4-ethoxyphenyl)-2-{5-methoxy-4-oxo-2-[(piperidin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6423143.png)
![1,3-dimethyl-7-[(4-methylpiperazin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6423155.png)
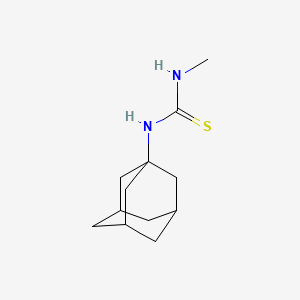
![N-[2-oxo-2-phenyl-1-(pyrimidin-2-ylsulfanyl)ethyl]benzamide](/img/structure/B6423160.png)
![2-(2-chlorophenyl)-3,4,6-trimethyl-2H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B6423174.png)
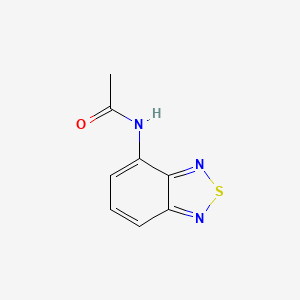
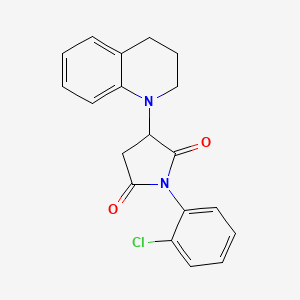
![3-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one](/img/structure/B6423188.png)
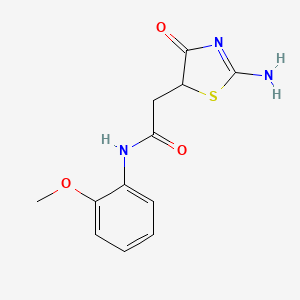
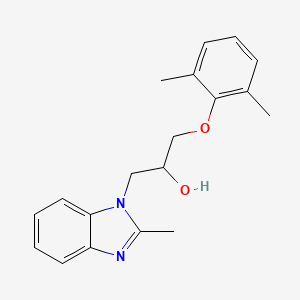
![4-(furan-2-carbonyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B6423201.png)